molecular formula C10H17F2NO3 B1321017 (S)-tert-Butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate CAS No. 215918-21-1

(S)-tert-Butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No. B1321017
Key on ui cas rn: 215918-21-1
M. Wt: 237.24 g/mol
InChI Key: KQLZXWXCBWPDAD-ZETCQYMHSA-N
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Patent
US06756378B2

Procedure details

To a stirred mixture of 1-(tert-butoxycarbonyl)-4,4-difluoro-2-pyrrolidinylmethanol (2.11 g, 8.89 mmol), Et3N (6.2 ml, 44.5 mmol), DMSO (6.3 ml, 88.9 mmol) in CH2Cl2 (20 ml) was added SO3-pyridine (4.25 g, 26.7 mmol). After 3 h stirring, the mixture was concentrated in vacuo and diluted with Et2O (200 ml). The resulting mixture was washed with 1 N HCl (100 ml) and brine (100 ml), dried over MgSO4, and concentrated in vacuo. The residue was chromatographed on silica gel with hexane-EtOAc (4:1) as eluent to give 1-(tert-butoxycarbonyl)-4,4-difluoro-2-pyrrolidinecarbaldehyde (1.40 g, 67%) as a yellow oil. 1H-NMR (CDCl3) δ1.45-1.52 (m, 9 H), 2.49 (m, 2 H), 3.75-3.88 (m, 2 H), 4.29-4.42 (m, 1 H), 9.54 and 9.60 (s, each, total 1 H).
Quantity
2.11 g
Type
reactant
Reaction Step One
Name
Quantity
6.2 mL
Type
reactant
Reaction Step One
Name
Quantity
6.3 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
SO3-pyridine
Quantity
4.25 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:12][C:11]([F:14])([F:13])[CH2:10][CH:9]1[CH2:15][OH:16])=[O:7])([CH3:4])([CH3:3])[CH3:2].CCN(CC)CC.CS(C)=O>C(Cl)Cl>[C:1]([O:5][C:6]([N:8]1[CH2:12][C:11]([F:13])([F:14])[CH2:10][CH:9]1[CH:15]=[O:16])=[O:7])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
2.11 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C(CC(C1)(F)F)CO
Name
Quantity
6.2 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
6.3 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
SO3-pyridine
Quantity
4.25 g
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
After 3 h stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
diluted with Et2O (200 ml)
WASH
Type
WASH
Details
The resulting mixture was washed with 1 N HCl (100 ml) and brine (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel with hexane-EtOAc (4:1) as eluent

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1C(CC(C1)(F)F)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 66.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06756378B2

Procedure details

To a stirred mixture of 1-(tert-butoxycarbonyl)-4,4-difluoro-2-pyrrolidinylmethanol (2.11 g, 8.89 mmol), Et3N (6.2 ml, 44.5 mmol), DMSO (6.3 ml, 88.9 mmol) in CH2Cl2 (20 ml) was added SO3-pyridine (4.25 g, 26.7 mmol). After 3 h stirring, the mixture was concentrated in vacuo and diluted with Et2O (200 ml). The resulting mixture was washed with 1 N HCl (100 ml) and brine (100 ml), dried over MgSO4, and concentrated in vacuo. The residue was chromatographed on silica gel with hexane-EtOAc (4:1) as eluent to give 1-(tert-butoxycarbonyl)-4,4-difluoro-2-pyrrolidinecarbaldehyde (1.40 g, 67%) as a yellow oil. 1H-NMR (CDCl3) δ1.45-1.52 (m, 9 H), 2.49 (m, 2 H), 3.75-3.88 (m, 2 H), 4.29-4.42 (m, 1 H), 9.54 and 9.60 (s, each, total 1 H).
Quantity
2.11 g
Type
reactant
Reaction Step One
Name
Quantity
6.2 mL
Type
reactant
Reaction Step One
Name
Quantity
6.3 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
SO3-pyridine
Quantity
4.25 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:12][C:11]([F:14])([F:13])[CH2:10][CH:9]1[CH2:15][OH:16])=[O:7])([CH3:4])([CH3:3])[CH3:2].CCN(CC)CC.CS(C)=O>C(Cl)Cl>[C:1]([O:5][C:6]([N:8]1[CH2:12][C:11]([F:13])([F:14])[CH2:10][CH:9]1[CH:15]=[O:16])=[O:7])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
2.11 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C(CC(C1)(F)F)CO
Name
Quantity
6.2 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
6.3 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
SO3-pyridine
Quantity
4.25 g
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
After 3 h stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
diluted with Et2O (200 ml)
WASH
Type
WASH
Details
The resulting mixture was washed with 1 N HCl (100 ml) and brine (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel with hexane-EtOAc (4:1) as eluent

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1C(CC(C1)(F)F)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 66.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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